molecular formula C19H22N4O2 B2978588 4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine CAS No. 2380171-47-9

4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine

Cat. No.: B2978588
CAS No.: 2380171-47-9
M. Wt: 338.411
InChI Key: INBHZTJCMWAQCV-UHFFFAOYSA-N
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Description

4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is a complex organic compound with a unique structure that includes a methoxybenzoyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the octahydropyrrolo[3,4-c]pyrrole core through a series of cyclization reactions. The methoxybenzoyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the methylpyrimidine moiety is attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-[5-(3-Hydroxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine.

    Reduction: 4-[5-(3-Methoxybenzyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is unique due to its specific combination of functional groups and its octahydropyrrolo[3,4-c]pyrrole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-6-18(21-12-20-13)22-8-15-10-23(11-16(15)9-22)19(24)14-4-3-5-17(7-14)25-2/h3-7,12,15-16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBHZTJCMWAQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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